REACTION_CXSMILES
|
[CH2:1]([N:12]([CH2:17][C:18](O)=O)[CH2:13][C:14](O)=O)[CH2:2]N(CC(O)=O)CC(O)=O.C(O)[C@H]([C@H:24]([C@@H:26]([C@@H:28]([CH2:30]O)O)O)O)O.C(O)[C@H]1O[C@H:38]([O:40][C@:41]2([CH2:50]O)O[C@H:44]([CH2:46][OH:47])[C@@H:43](O)[C@@H:42]2O)[C@H](O)[C@@H](O)[C@@H]1O.CC[Hg]S[C:60]1[C:65](C([O-])=O)=CC=C[CH:61]=1.[Na+].[CH2:70](O)C(N)(CO)CO>>[CH3:61][CH2:60][CH2:65][CH2:18][CH2:17][N:12]1[C:1]2[C:2](=[CH:30][CH:28]=[CH:26][CH:24]=2)[C:14]([C:46]([C:44]2[CH:43]=[CH:42][C:41]([O:40][CH3:38])=[CH:50][CH:70]=2)=[O:47])=[CH:13]1 |f:3.4|
|
Name
|
polystyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
VI
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
|
Name
|
sucrose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[Hg]SC1=CC=CC=C1C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed 4 times over 10 minutes with Tris buffered saline
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
containing Tween 20 (TBST)
|
Type
|
CUSTOM
|
Details
|
tapped dry
|
Type
|
ADDITION
|
Details
|
each was added to the appropriate wells (see FIG. 1)
|
Type
|
ADDITION
|
Details
|
was added to each of the wells
|
Type
|
WAIT
|
Details
|
The plate was incubated at 25° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Excess unbound conjugate was removed
|
Type
|
WASH
|
Details
|
by washing 6 times over a 10 minute period with TBST
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
125 μl of tetramethylbenzidine (TMB) substrate solution was added to each well of the plate that
|
Type
|
WAIT
|
Details
|
was then incubated for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
dark at room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was terminated by addition of 125 μl 0.2M H2SO4 to each well
|
Type
|
CONCENTRATION
|
Details
|
the calculation of concentrations between the standard
|
Type
|
CUSTOM
|
Details
|
obtaining the concentration value from the curve for this OD
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |